molecular formula C18H27N3O4S B2918812 3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 729582-35-8

3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No.: B2918812
CAS No.: 729582-35-8
M. Wt: 381.49
InChI Key: NYWAELKLKKYXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-Butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a benzodiazole-derived small molecule featuring a 1-butyl substituent at position 1, a diethylsulfamoyl group at position 5, and a propanoic acid moiety at position 2 of the benzodiazole core. Its molecular formula is C₁₈H₃₀N₃O₄S, with a molecular weight of 408.51 g/mol. The compound combines a lipophilic benzodiazole scaffold with polar functional groups (sulfonamide and carboxylic acid), making it a candidate for applications requiring balanced solubility and target interaction.

Properties

IUPAC Name

3-[1-butyl-5-(diethylsulfamoyl)benzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-4-7-12-21-16-9-8-14(26(24,25)20(5-2)6-3)13-15(16)19-17(21)10-11-18(22)23/h8-9,13H,4-7,10-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWAELKLKKYXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729582-35-8
Record name 3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Preparation:

  • Sulfamoylation: : Incorporating the diethylsulfamoyl group involves reacting the benzodiazole derivative with diethyl sulfamoyl chloride in the presence of a base like pyridine.

  • Final Step: : The propanoic acid chain is attached using a nucleophilic substitution reaction, with sodium hydride and 3-bromopropanoic acid as reactants.

Industrial Production Methods

Industrial-scale production would likely employ continuous-flow reactors to maintain reaction control and yield. Solvent optimization, such as using toluene for alkylation and dichloromethane for sulfamoylation, ensures high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzodiazole ring may undergo oxidative processes, typically involving reagents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions involving the sulfamoyl group can occur in the presence of reagents like lithium aluminum hydride.

  • Substitution: : The compound’s acid group allows for esterification or amide formation when reacted with alcohols or amines under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Sulfuric acid or hydrochloric acid catalysis for esterification.

Major Products

  • Oxidation: : Formation of carboxylated derivatives on the benzodiazole ring.

  • Reduction: : Conversion to corresponding amine derivatives.

  • Substitution: : Esters or amides, depending on the reactants used.

Scientific Research Applications

3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a complex organic compound featuring a benzodiazole moiety and a propanoic acid functional group. It has a molecular weight of approximately 381.5 g/mol . The compound is known for its potential biological activities attributed to the indole and benzodiazole structures, common in many bioactive compounds.

Applications in Pharmaceutical Research and Development

This compound has various applications in pharmaceutical research and development:

  • Drug Discovery It serves as a building block in synthesizing new pharmaceuticals, allowing medicinal chemists to explore a wide range of structural analogs.
  • Target Validation The compound helps identify and validate biological targets, crucial for developing effective therapies.
  • Preclinical Studies It is utilized in preclinical studies to evaluate the efficacy and safety of drug candidates, providing essential data before human trials.

Research indicates that this compound interacts with several biological targets. The compound's specific combination of functional groups and structural features confer diverse biological activities not fully replicated by other similar compounds.

This compound exhibits a range of biological activities. These activities are largely attributed to the indole and benzodiazole structures, which are known to interact with multiple biological targets.

Names and Identifiers

  • IUPAC Name: 3-[1-butyl-5-(diethylsulfamoyl)benzimidazol-2-yl]propanoic acid
  • InChI: InChI=1S/C18H27N3O4S/c1-4-7-12-21-16-9-8-14(26(24,25)20(5-2)6-3)13-15(16)19-17(21)10-11-18(22)23/h8-9,13H,4-7,10-12H2,1-3H3,(H,22,23)
  • InChIKey: NYWAELKLKKYXFV-UHFFFAOYSA-N
  • Molecular Formula: C18H27N3O4S
  • Molecular Weight: 381.5 g/mol
  • CAS: 729582-35-8

Synonyms

  • This compound
  • 3-[1-butyl-5-(diethylsulfamoyl)benzimidazol-2-yl]propanoic acid
  • 3-(1-Butyl-5-diethylsulfamoyl-1H-benzoimidazol-2-yl)-propionic acid
  • MLS001003004

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
$$M+H]+382.17952191.1
$$M+Na]+404.16146199.8
$$M+NH4]+399.20606195.2
$$M+K]+420.13540195.4
$$M-H]-380.16496189.6
$$M+Na-2H]-402.14691192.6
$$M]+381.17169192.0
$$M]-381.17279192.0

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its benzodiazole ring can intercalate with DNA, potentially impacting gene expression. The sulfamoyl group interacts with protein active sites, modifying enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzodiazole ring or adjacent functional groups:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Position 1) Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Data
Target: 3-[1-Butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid C₁₈H₃₀N₃O₄S Butyl (C₄H₉) Diethylsulfamoyl (N(C₂H₅)₂SO₂) 408.51 Not reported in evidence
3-[1-Ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid C₁₆H₂₁N₃O₅S Ethyl (C₂H₅) Morpholine sulfonyl (C₄H₈NO₂S) 367.42 Predicted CCS ([M+H]⁺): 182.7 Ų
3-[1-Butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid C₁₇H₂₃N₃O₅S Butyl (C₄H₉) Morpholine sulfonyl (C₄H₈NO₂S) 381.45 Discontinued; limited data
2-{[1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid C₁₄H₁₅F₃N₂O₂S Butyl (C₄H₉) Trifluoromethyl (CF₃) 332.34 Purity: 97%; stored under nitrogen

Analysis of Substituent Effects

Alkyl Chain at Position 1
  • The target compound’s butyl group (C₄H₉) increases lipophilicity compared to the ethyl group (C₂H₅) in the morpholine sulfonyl analog . This may enhance membrane permeability but reduce aqueous solubility.
Substituents at Position 5
  • Diethylsulfamoyl (N(C₂H₅)₂SO₂): Offers moderate polarity and hydrogen-bonding capacity.
  • Morpholine sulfonyl (C₄H₈NO₂S): The oxygen in the morpholine ring enhances polarity and solubility compared to diethylsulfamoyl . CCS data (182.7 Ų for [M+H]⁺) suggests a compact conformation .
  • Trifluoromethyl (CF₃) : Highly electronegative and lipophilic, the CF₃ group in the analog improves metabolic stability but may hinder solubility.
Functional Group at Position 2
  • The propanoic acid moiety in the target and morpholine sulfonyl analogs provides a carboxylic acid group for salt formation, enhancing solubility.

Pharmacokinetic and Physicochemical Implications

  • Lipophilicity : Butyl > ethyl (alkyl chain); trifluoromethyl > diethylsulfamoyl > morpholine sulfonyl (substituents).
  • Solubility : Morpholine sulfonyl analogs likely exhibit better aqueous solubility due to polar oxygen. The target compound’s diethylsulfamoyl group may reduce solubility compared to morpholine derivatives.
  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, whereas sulfonamides (target and morpholine analogs) may undergo enzymatic cleavage.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of 3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Pair this with 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., diethylsulfamoyl and butyl groups). For purity, employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Monitor impurities using photodiode array detectors to detect co-eluting contaminants .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Perform solubility screening in solvents (e.g., DMSO, ethanol, aqueous buffers) using dynamic light scattering (DLS) to detect aggregation. For stability, conduct accelerated degradation studies under varying pH (2–9), temperatures (4–40°C), and light exposure. Quantify degradation products via LC-MS and establish storage conditions (e.g., -20°C in anhydrous DMSO) based on observed stability profiles .

Advanced Research Questions

Q. What synthetic strategies are feasible for introducing modifications to the benzodiazole or propanoic acid moieties of this compound?

  • Methodological Answer : For benzodiazole modifications, employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 5-position. To functionalize the propanoic acid, use esterification (e.g., DCC/DMAP-mediated coupling) followed by hydrolysis to generate amide or ester derivatives. Monitor reaction progress via TLC and optimize conditions (e.g., inert atmosphere) to prevent sulfamoyl group degradation .

Q. How can contradictory data on the compound’s biological activity across studies be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of reported IC50_{50} values, accounting for variables such as cell line specificity (e.g., HEK293 vs. HeLa), assay protocols (e.g., ATP-based vs. fluorescence), and compound batches. Validate key findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Re-synthesize the compound under standardized conditions to rule out batch-dependent impurities .

Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound’s therapeutic potential?

  • Methodological Answer : Perform rodent studies to measure bioavailability (oral vs. intravenous administration), plasma half-life (via LC-MS/MS), and tissue distribution. Assess metabolic stability using liver microsomes and identify major metabolites using high-resolution tandem MS. Cross-reference results with in vitro CYP450 inhibition assays to predict drug-drug interactions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50}/IC50_{50} values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, apply false discovery rate (FDR) correction to minimize Type I errors. Validate model assumptions (e.g., normality) using Shapiro-Wilk tests .

Q. How can researchers optimize experimental conditions for studying the compound’s interaction with target proteins?

  • Methodological Answer : Use surface plasmon resonance (SPR) to determine binding kinetics (konk_{on}, koffk_{off}) under varying buffer conditions (pH 7.4, 150 mM NaCl). For structural insights, perform X-ray crystallography or cryo-EM with co-crystallization agents (e.g., PEG 3350). Validate computational docking predictions (e.g., AutoDock Vina) with mutagenesis studies targeting predicted binding residues .

Stability and Storage Considerations

Q. What protocols ensure long-term stability of this compound in solution?

  • Methodological Answer : Store lyophilized powder at -80°C under argon to prevent oxidation. For solutions, use anhydrous DMSO divided into single-use aliquots to avoid freeze-thaw cycles. Monitor hydrolytic degradation monthly via 1H^1H-NMR (e.g., disappearance of propanoic acid proton signals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
Reactant of Route 2
3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.